molecular formula C16H14O5 B14449204 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione CAS No. 77184-86-2

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione

Cat. No.: B14449204
CAS No.: 77184-86-2
M. Wt: 286.28 g/mol
InChI Key: VTBKVWRCIDCQCM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, followed by oxidation to form the desired diketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione depends on its specific application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the compound’s specific interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-2-phenylethane-1,2-dione: Similar structure but lacks methoxy groups.

    1-(4-Methoxyphenyl)-2-phenylethane-1,2-dione: Similar structure but lacks the hydroxy group.

Uniqueness

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione is unique due to the presence of both hydroxy and methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

77184-86-2

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C16H14O5/c1-20-11-5-3-10(4-6-11)15(18)16(19)13-8-7-12(21-2)9-14(13)17/h3-9,17H,1-2H3

InChI Key

VTBKVWRCIDCQCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=O)C2=C(C=C(C=C2)OC)O

Origin of Product

United States

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